molecular formula C12H11NO2 B184436 (1-Oxidopyridin-1-ium-2-yl)-phenylmethanol CAS No. 39585-75-6

(1-Oxidopyridin-1-ium-2-yl)-phenylmethanol

Cat. No.: B184436
CAS No.: 39585-75-6
M. Wt: 201.22 g/mol
InChI Key: OEKRZLKEUVFHSY-UHFFFAOYSA-N
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Description

(1-Oxidopyridin-1-ium-2-yl)-phenylmethanol is an organic compound characterized by the presence of a pyridine ring oxidized at the 1-position and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxidopyridin-1-ium-2-yl)-phenylmethanol typically involves the oxidation of pyridin-2-yl-methanes. One efficient method is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source under mild conditions . This method avoids the use of hazardous oxidants and high temperatures, making it a more environmentally friendly approach.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using non-toxic reagents and minimizing waste, are likely to be applied in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-Oxidopyridin-1-ium-2-yl)-phenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenyl(pyridin-2-yl)methanone.

    Reduction: The original pyridin-2-yl-methane.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(1-Oxidopyridin-1-ium-2-yl)-phenylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Oxidopyridin-1-ium-2-yl)-phenylmethanol involves its interaction with molecular targets such as enzymes and receptors. The oxidized pyridine ring can participate in redox reactions, influencing various biochemical pathways. The phenyl group may enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its oxidized pyridine ring and phenyl group provide distinct reactivity patterns compared to similar compounds.

Properties

CAS No.

39585-75-6

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(1-oxidopyridin-1-ium-2-yl)-phenylmethanol

InChI

InChI=1S/C12H11NO2/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13(11)15/h1-9,12,14H

InChI Key

OEKRZLKEUVFHSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O

39585-75-6

Origin of Product

United States

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